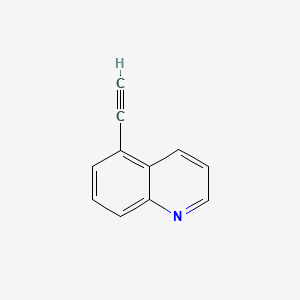

5-Ethynylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTBWCMHAKTOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672093 | |

| Record name | 5-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-79-7 | |

| Record name | 5-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties of 5 Ethynylquinoline

The synthesis of 5-Ethynylquinoline is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. This reaction typically involves the coupling of a 5-haloquinoline, such as 5-bromoquinoline (B189535) or 5-iodoqunoline, with a protected or terminal alkyne. A common strategy involves the use of trimethylsilylacetylene (B32187), followed by deprotection of the silyl (B83357) group to yield the terminal alkyne.

A plausible synthetic route starts with 5-bromoquinoline, which is reacted with trimethylsilylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, typically copper(I) iodide, in the presence of a base like triethylamine. The resulting 5-((trimethylsilyl)ethynyl)quinoline (B1454955) is then subjected to desilylation, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride or a mild base, to afford this compound.

Table 1: Physicochemical Properties of this compound and a Key Precursor

| Property | This compound | 5-((Trimethylsilyl)ethynyl)quinoline |

| Molecular Formula | C₁₁H₇N | C₁₄H₁₅NSi |

| Molecular Weight | 153.18 g/mol | 225.36 g/mol utc.edu |

| Melting Point | Data not available vietnamjournal.ru | Data not available utc.edu |

| Boiling Point | Data not available vietnamjournal.ru | Data not available utc.edu |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in organic solvents. |

| Appearance | Expected to be a solid at room temperature. | Likely a solid or oil. |

Reactivity Profiles and Transformational Chemistry of Ethynylquinolines

Electrophilic and Nucleophilic Reactions of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to attack by electrophiles. Conversely, the terminal acetylenic proton can be abstracted by a base, rendering the alkyne carbon nucleophilic.

Addition Reactions to the Triple Bond

The triple bond of 5-ethynylquinoline can undergo various addition reactions. In electrophilic addition, an electrophile attacks the π electrons of the triple bond, leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile. libretexts.org This type of reaction breaks the pi bond and forms two new sigma bonds. libretexts.org

The hydration of terminal alkynes, such as this compound, is a classic example of an addition reaction that yields carbonyl compounds. Current time information in Chatham County, US.thieme-connect.com This transformation typically follows Markovnikov's rule, where the addition of water across the triple bond leads to the formation of a methyl ketone. Current time information in Chatham County, US. The reaction can be catalyzed by Brønsted acids or various metal catalysts. thieme-connect.com

Nucleophilic addition to the ethynyl group is also possible, particularly when the reaction is initiated by the attack of a nucleophile on the electrophilic carbon of the carbonyl group in aldehydes and ketones. youtube.comlibretexts.orglibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, which breaks the pi bond and pushes electrons onto the oxygen, forming a tetrahedral intermediate. youtube.comlibretexts.org

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The ethynyl group of this compound is an excellent dipolarophile for cycloaddition reactions, particularly the Huisgen [3+2] dipolar cycloaddition. nih.govorganic-chemistry.org This reaction involves the addition of a 1,3-dipole to the alkyne, leading to the formation of a five-membered heterocyclic ring in a concerted, pericyclic manner. nih.govorganic-chemistry.org

These cycloadditions are valuable for synthesizing a variety of heterocyclic compounds. sci-rad.comnovapublishers.com The regioselectivity of the addition is influenced by electronic and steric factors of both the 1,3-dipole and the dipolarophile. nih.gov For instance, the reaction of azomethine imines with alkynes can lead to the formation of fused pyrrolo-diazine structures. nih.gov

Reactions of the Quinoline (B57606) Ring System

The quinoline ring is an aromatic system, and its reactivity is governed by the principles of electrophilic aromatic substitution and, more recently, by modern C-H functionalization techniques.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds like quinoline. pressbooks.pub In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pubwikipedia.org The reaction proceeds through a two-step mechanism: initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. pressbooks.pubmasterorganicchemistry.com

The position of substitution on the quinoline ring is directed by the electronic effects of the existing substituents and the inherent reactivity of the different positions of the heterocyclic ring. wikipedia.org The electron-rich nature of the benzene (B151609) ring makes it susceptible to attack by electrophiles. savemyexams.com

Functionalization of Peripheral C-H Bonds

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying quinoline scaffolds. nih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various functional groups onto the quinoline ring. nih.gov

Transition metal catalysis is often employed to achieve regioselective C-H activation. nih.gov For example, palladium-catalyzed reactions have been developed for the arylation of quinoline N-oxides at the C2 position. nih.gov Similarly, rhodium catalysts can direct the C-8 alkylation of quinoline-N-oxides. rsc.org The mechanism often involves the formation of a metallacycle intermediate, which then undergoes further reaction to yield the functionalized product. rsc.org

Metal-Catalyzed Transformations

Metal catalysts play a crucial role in a wide range of transformations involving this compound, facilitating reactions at both the ethynyl group and the quinoline ring.

Palladium and copper catalysts are extensively used in cross-coupling reactions. The Sonogashira cross-coupling reaction, for example, allows for the coupling of terminal alkynes like this compound with aryl or vinyl halides. researchgate.net This reaction has been utilized to synthesize various derivatives, such as 7-ethynylquinoline-7-deaza-adenosine. researchgate.net

Copper(I) catalysts can trigger regioselective intramolecular annulation reactions of ortho-ethynylquinoline derivatives to form furo- or pyrrolo-annulated quinolines. acs.org These reactions proceed via a 5-exo-dig cyclization pathway. acs.org Furthermore, oxidative dimerization of n-(ethynyl)quinolines, catalyzed by cuprous chloride, yields conjugated 1,4-bis[n′-(quinolyl)]buta-1,3-diynes. researchgate.net

The following table summarizes some of the metal-catalyzed transformations involving ethynylquinolines:

| Reaction Type | Catalyst | Substrate(s) | Product(s) | Reference |

| Sonogashira Coupling | Palladium/Copper | 5-Bromoquinoline (B189535), Trimethylsilylacetylene (B32187) | 5-((Trimethylsilyl)ethynyl)quinoline (B1454955) | nih.gov |

| Intramolecular Annulation | Copper(I) | o-Ethynylquinoline-3-carbaldehydes | Alkoxy/imidazole-substituted 1,3-dihydrofuro[3,4-b]quinolines | acs.org |

| Oxidative Dimerization | Cuprous Chloride | n-(Ethynyl)quinolines | 1,4-Bis[n′-(quinolyl)]buta-1,3-diynes | researchgate.net |

| Heterocoupling | Palladium | n′-Haloquinoline, n′-(Ethynyl)quinoline | 2′,2′-Bis(quinoline) or 1,2-di(3′-quinolyl)ethyne | researchgate.net |

Oxidative Dimerization to Conjugated Systems

The oxidative dimerization of terminal alkynes is a powerful method for synthesizing symmetric 1,3-diynes. In the case of ethynylquinolines, this reaction extends the π-conjugated system, leading to the formation of 1,4-bis(quinolyl)buta-1,3-diynes. researchgate.net This transformation is typically achieved through Glaser-Hay or Eglinton coupling conditions.

Research has shown that n-(ethynyl)quinolines can be effectively transformed into their corresponding conjugated 1,4-bis[n′-(quinolyl)]buta-1,3-diynes with excellent yields. researchgate.net This reaction is commonly catalyzed by copper salts, such as cuprous chloride (CuCl), in the presence of an oxidant like oxygen or air. researchgate.netsmolecule.com The resulting extended conjugated systems are of interest for their potential applications in materials science as electron acceptors in organic electronics. nih.gov The dimerization process involves the coupling of two terminal alkyne molecules at the ethynyl carbon atoms, creating a new carbon-carbon bond and a symmetrical diyne structure. researchgate.net

Table 1: Oxidative Dimerization of Ethynylquinolines

| Reactant | Catalyst System | Product | Yield | Reference |

|---|

Cross-Coupling Strategies for Derivative Synthesis

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. unistra.fr For this compound, the Sonogashira cross-coupling reaction is a particularly effective strategy for synthesizing a wide array of derivatives. mdpi.com This palladium-catalyzed reaction couples the terminal alkyne with various aryl or vinyl halides, providing a modular approach to functionalized quinolines. unistra.frobiaks.com

The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. mdpi.com This methodology has been used to couple ethynylquinolines with haloquinolines to produce bis(quinoline)ethynes. researchgate.net Furthermore, the versatility of the Sonogashira coupling allows for the introduction of diverse functional groups by varying the coupling partner. For instance, coupling with substituted aryl halides can generate complex π-systems essential for creating dyes and electronic materials. smolecule.com The synthesis of mono- and bis-alkynylated derivatives of quinoline-5,8-diones has been successfully achieved using palladium-catalyzed Sonogashira cross-coupling, demonstrating the reaction's utility on complex quinoline cores. obiaks.com

Table 2: Sonogashira Cross-Coupling of Ethynylquinolines

| Ethynylquinoline Reactant | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| n'-(Ethynyl)quinoline | n'-Haloquinoline | Palladium catalyst | 1,2-Di(n'-quinolyl)ethyne | researchgate.net |

| This compound (analog) | 7-Iodo-deaza-adenosine | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Ethynylquinoline-7-deaza-adenosine derivative | researchgate.net |

Cyclization Reactions Mediated by Lewis Acids or Transition Metals

The ethynyl group of this compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These transformations can be mediated by either Lewis acids or transition metals, which activate the alkyne towards nucleophilic attack. smolecule.commdpi.com

Lewis Acid-Mediated Cyclization: Lewis acids activate the alkyne by coordinating to it, which increases its electrophilicity and facilitates intramolecular attack by a nucleophile. uni-regensburg.deorganic-chemistry.org This strategy can lead to the formation of various quinoline derivatives. smolecule.com The regioselectivity of these cyclizations, such as the preference for a 5-exo-dig versus a 6-endo-dig pathway, is highly dependent on the substrate's structure and the specific Lewis acid used. molaid.comnih.gov For example, studies on related systems show that donor-acceptor cyclopropanes, when activated by Lewis acids, undergo ring-opening followed by cycloaddition reactions to generate bicyclic heterocyclic systems. uni-regensburg.de

Transition Metal-Mediated Cyclization: Transition metals, particularly gold, palladium, and cobalt, are effective catalysts for the intramolecular cyclization of alkynes. mdpi.commdpi.com Gold(I) catalysts, for instance, are known to activate alkynes toward nucleophilic attack, leading to the formation of new rings. mdpi.com Palladium-catalyzed processes can involve an intramolecular aminopalladation reaction, which is highly regioselective and can form medium-sized heterocycles. mdpi.com Mechanistic studies on related quinoline systems have identified five-membered metallacycle intermediates as key to the catalytic cycle in rhodium-catalyzed C-H functionalization reactions, a principle that extends to cyclization processes. rsc.org These reactions represent a powerful method for synthesizing complex, fused polycyclic aromatic systems containing the quinoline moiety.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. walisongo.ac.idnih.gov

Oxidative Dimerization: The mechanism of copper-catalyzed oxidative dimerization (Glaser coupling) is believed to involve the deprotonation of the terminal alkyne by a copper(I) acetylide intermediate. Oxidation of this intermediate to copper(II) is followed by a reductive elimination step that couples the two alkyne fragments to form the 1,3-diyne and regenerates the copper(I) catalyst.

Cross-Coupling: The Sonogashira coupling mechanism is well-established and proceeds through a catalytic cycle involving both palladium and copper. The cycle includes the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from this compound, the copper salt, and base), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

Cyclization Reactions:

Lewis Acid-Mediated: The mechanism begins with the Lewis acid activating the alkyne π-system. uni-regensburg.de This polarization facilitates an intramolecular nucleophilic attack, leading to a vinyl cation intermediate. Subsequent steps, such as deprotonation or rearrangement, yield the final cyclized product. organic-chemistry.orgrsc.org

Transition Metal-Mediated: The mechanisms vary with the metal used. For gold-catalyzed cyclizations, the process typically involves the π-activation of the alkyne by the Au(I) center, making it susceptible to intramolecular attack. mdpi.com For palladium-catalyzed reactions, the pathway can involve the formation of a palladacycle intermediate after an initial C-H activation or oxidative addition step. rsc.org Subsequent migratory insertion of the alkyne and reductive elimination complete the catalytic cycle. mdpi.com Mechanistic investigations into related catalytic systems suggest that the formation of active species can be complex, sometimes involving the reduction of higher oxidation state metal precursors. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the molecular framework. nptel.ac.in By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides data on the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR (¹H, ¹³C) for Connectivity Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in piecing together the molecular puzzle of this compound. chemistrysteps.com These experiments reveal the chemical shifts of each unique proton and carbon atom, which are indicative of their electronic environment. The integration of ¹H NMR signals provides a ratio of the number of protons in a given environment, while the coupling patterns (splitting of signals) reveal information about adjacent protons. carlroth.com

For this compound, the ¹H NMR spectrum would display signals corresponding to the protons on the quinoline ring and the acetylenic proton. The aromatic protons would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific shifts and coupling constants dictated by their position on the quinoline ring. nih.gov The acetylenic proton, being in a unique electronic environment, would have a characteristic chemical shift.

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule, including the quaternary carbons that lack attached protons. ucl.ac.uk The chemical shifts of the carbon atoms in the quinoline ring and the two carbons of the ethynyl group would be distinct, allowing for their identification. ucl.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for Ethynylquinoline Derivatives

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 8.30 | s | H-4 |

| ¹H | 8.01 | s | H-8 |

| ¹H | 7.72 | d | H-6 |

| ¹H | 7.53 | d | H-7 |

| ¹H | 3.51 | s | Ethynyl-H |

| ¹³C | 158.4 | C-2 | |

| ¹³C | 146.1 | C-8a | |

| ¹³C | 143.0 | C-4 | |

| ¹³C | 137.2 | C-5 | |

| ¹³C | 129.7 | C-7 | |

| ¹³C | 128.3 | C-8 | |

| ¹³C | 127.7 | C-6 | |

| ¹³C | 123.8 | C-4a | |

| ¹³C | 117.5 | C-3 | |

| ¹³C | 84.0 | Ethynyl C | |

| ¹³C | 81.6 | Ethynyl C-H |

Note: Data is for a representative 2,7-dichloro-3-ethynylquinoline and serves as an illustrative example. Actual shifts for this compound may vary. rsc.org The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS). orientjchem.org

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Spatial and Connectivity Elucidation

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and understanding the through-bond and through-space relationships between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. emerypharma.com For this compound, COSY would reveal correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the aromatic system. ijpsdronline.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org This powerful technique allows for the direct assignment of protonated carbons in the this compound molecule by linking the ¹H and ¹³C chemical shifts. orientjchem.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. nuph.edu.ua This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the acetylenic proton and carbons of the quinoline ring would firmly establish the position of the ethynyl group. ijpsdronline.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity of nuclei. nih.gov This is crucial for determining the three-dimensional structure and conformation of a molecule. uoa.gracs.org In the context of this compound, NOESY could show correlations between the ethynyl proton and nearby protons on the quinoline ring, confirming their spatial relationship.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural features through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the exact elemental formula of a molecule by distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.comeuropa.eu For this compound (C₁₁H₇N), HRMS would confirm its molecular formula by providing a measured mass that is extremely close to the calculated theoretical mass. rsc.org

Table 2: HRMS Data for an Ethynylquinoline Derivative

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 221.9877 | 221.9870 | C₁₁H₅Cl₂N |

Note: Data is for a representative 2,7-dichloro-3-ethynylquinoline. rsc.org

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, molecules can fragment into smaller, charged pieces. chemguide.co.uk The pattern of these fragments is often characteristic of the molecule's structure, as weaker bonds are more likely to break. tutorchase.com Analysis of the fragmentation pattern of this compound can provide corroborating evidence for its structure. For instance, the loss of specific neutral fragments, such as HCN or acetylene, from the molecular ion would be consistent with the proposed structure. libretexts.orgmsu.edu A peak corresponding to the loss of a hydrogen atom is also a common feature. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. edinst.com These techniques are complementary and provide a "fingerprint" of the functional groups present in a molecule. photothermal.commt.com

For this compound, IR and Raman spectroscopy would be expected to show characteristic absorption or scattering bands for the functional groups present. Key vibrational modes would include:

C≡C-H stretch: A sharp, characteristic band for the terminal alkyne C-H bond.

C≡C stretch: A band corresponding to the carbon-carbon triple bond stretch.

C=C and C=N stretches: Vibrations associated with the aromatic quinoline ring system.

C-H stretches and bends: Corresponding to the aromatic C-H bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. spectroscopyonline.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features: the quinoline ring and the ethynyl substituent.

The most prominent and diagnostic peaks in the IR spectrum of this compound are associated with the alkyne functionality. The terminal C≡C bond stretching vibration typically appears in the region of 2100-2260 cm⁻¹. libretexts.org For this compound, this sharp and intense absorption confirms the presence of the triple bond. Additionally, the ≡C-H stretching vibration of the terminal alkyne is expected in the range of 3300-3267 cm⁻¹, providing further evidence for the ethynyl group. libretexts.org

The quinoline moiety also gives rise to a series of characteristic absorptions. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system produce a complex pattern of bands in the 1650-1400 cm⁻¹ region. These absorptions are indicative of the aromatic character and the specific arrangement of double bonds within the heterocyclic structure. The C-N stretching vibrations can be more difficult to assign definitively as they are often weak and can be coupled with other vibrations. spectroscopyonline.com

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Terminal Alkyne (≡C-H) | Stretching | 3300 - 3267 |

| Alkyne (C≡C) | Stretching | 2100 - 2260 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C & C=N | Stretching | 1650 - 1400 |

This table presents generalized expected wavenumber ranges for the functional groups found in this compound based on established spectroscopic principles.

Raman Spectroscopy Applications

Raman spectroscopy, another vibrational spectroscopy technique, provides complementary information to IR spectroscopy. avantierinc.com It relies on the inelastic scattering of monochromatic light, known as Raman scattering, which reveals the vibrational modes of a molecule. avantierinc.com This technique is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectroscopy.

For this compound, Raman spectroscopy can be effectively applied in several areas:

Material Characterization: Raman spectroscopy can confirm the identity and purity of synthesized this compound by providing a unique "fingerprint" spectrum based on its molecular vibrations. spectroscopyonline.com

Structural Analysis: The C≡C triple bond of the ethynyl group, being a relatively non-polar and symmetric bond, typically gives a strong and sharp signal in the Raman spectrum, complementing the IR data. This makes Raman spectroscopy an excellent tool for studying the alkyne functionality.

Study of Carbonaceous Materials: As a molecule containing both aromatic and alkyne functionalities, this compound can be a precursor or a component in carbon-rich materials. Raman spectroscopy is a powerful technique for the characterization of carbon materials like carbon nanotubes and graphene. mdpi.com

In-situ Monitoring: The non-destructive nature of Raman spectroscopy allows for the in-situ monitoring of reactions involving this compound, providing real-time information on the consumption of reactants and the formation of products. bruker.com

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels that occur upon the absorption of ultraviolet or visible light. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly sensitive to the presence of conjugated π systems. libretexts.org

In this compound, the quinoline ring system is a chromophore, a light-absorbing group. shu.ac.uk The presence of the ethynyl group at the 5-position extends the conjugation of the π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As a result, the molecule absorbs light at longer wavelengths (a red shift) compared to unsubstituted quinoline.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions. shu.ac.uk These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The spectrum will likely display multiple bands, reflecting the different possible electronic transitions within the conjugated system of the molecule. The position and intensity of these absorption maxima (λ_max) provide valuable information about the extent of conjugation and the electronic structure of the molecule.

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π antibonding | UV-Visible (typically 200-400 nm for aromatic systems) |

This table outlines the primary electronic transition expected for a conjugated aromatic system like this compound in UV-Vis spectroscopy.

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the luminescent properties of molecules. jascoinc.com It involves exciting a molecule to a higher electronic state with light of a specific wavelength and then detecting the light emitted as the molecule returns to its ground state. horiba.com

Molecules with rigid, planar, and conjugated structures, such as this compound, often exhibit fluorescence. The extended π-system of this compound can absorb UV radiation, promoting electrons to an excited singlet state. horiba.com From this excited state, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. horiba.com The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The fluorescence spectrum of this compound, which is a plot of emission intensity versus wavelength, can reveal:

Emission Wavelength (λ_em): The wavelength at which the maximum fluorescence intensity occurs.

Quantum Yield (Φ_F): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τ_F): The average time the molecule spends in the excited state before returning to the ground state. horiba.com

These luminescent properties are highly sensitive to the molecule's environment, such as solvent polarity, pH, and temperature, making fluorescence spectroscopy a valuable tool for probing molecular interactions. jascoinc.com

X-Ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic techniques provide valuable information about functional groups and electronic properties, X-ray crystallography offers an unambiguous determination of the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. libretexts.org

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural data, including:

Bond Lengths: The precise distances between bonded atoms, such as the C-C and C≡C bond lengths in the ethynyl group and the various C-C and C-N bonds within the quinoline ring.

Bond Angles: The angles between adjacent bonds, which define the geometry of the molecule.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the ethynyl group relative to the quinoline plane.

Intermolecular Interactions: The analysis of the crystal packing reveals how individual this compound molecules interact with each other in the solid state, identifying any π-π stacking, hydrogen bonding, or other non-covalent interactions.

This detailed structural information is invaluable for understanding the physical properties of this compound and for rationalizing its reactivity. It serves as the ultimate benchmark for validating the structural insights gained from spectroscopic methods and computational modeling. The growth of crystal structure determination has been significant, with a vast number of structures being determined annually. rcsb.org

Conclusion

Direct Ethynylation Strategies

The direct installation of an ethynyl group onto a quinoline ring is a prominent and efficient approach for synthesizing this compound. This is largely accomplished through transition metal-catalyzed cross-coupling reactions, with palladium-based systems being the most extensively studied and utilized.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in forging the crucial carbon-carbon bond between a quinoline core and an ethynylating agent. The Sonogashira coupling reaction stands out as the premier method in this category.

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a 5-haloquinoline (e.g., 5-bromoquinoline (B189535) or 5-chloroquinoline) with a suitable alkyne source. vulcanchem.com The reaction is generally catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org

The synthesis of n-(ethynyl)quinolines can be achieved through a heterocoupling reaction between the corresponding n-chloroquinoline and 2-methyl-3-butyn-2-ol, catalyzed by palladium. scribd.comresearchgate.net This is followed by treatment with a catalytic amount of powdered sodium hydroxide (B78521) in toluene. scribd.comresearchgate.net The Sonogashira coupling has been successfully applied to various halogenated precursors, demonstrating its versatility. For instance, the coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) has been accomplished using palladium-catalyzed Sonogashira cross-coupling to yield alkynylated products. obiaks.com

The choice of catalyst, solvent, and base can significantly influence the reaction's efficiency. While palladium-phosphine complexes like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common, research has explored more efficient catalysts. libretexts.org Heterogeneous catalysts, such as palladium on charcoal (Pd/C), have also been employed, sometimes eliminating the need for a copper co-catalyst and phosphine (B1218219) ligands, particularly when using aqueous media. researchgate.net

Table 1: Examples of Sonogashira Coupling for Ethynylquinoline Synthesis

| Quinoline Precursor | Alkyne Source | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoindole | Phenylacetylene | Pd catalyst | - | Water | 5-(Phenylethynyl)indole | researchgate.net |

| 6-Bromoquinoline | Acetylene derivative | Pd catalyst, Cu co-catalyst | Triethylamine | - | 6-Ethynylquinoline | |

| n-Chloroquinoline | 2-Methyl-3-butyn-2-ol | Pd catalyst | NaOH (catalytic) | Toluene | n-Ethynylquinoline | scribd.comresearchgate.net |

| 6,7-Dibromoquinoline-5,8-dione | Terminal alkynes | Pd catalyst | - | - | Alkynylated quinoline-5,8-diones | obiaks.com |

| Aryl Halides | (Trimethylsilyl)acetylene | PdCl₂(PhCN)₂ | Amidine base | Water | 1-Aryl-2-(trimethylsilyl)acetylene | nih.gov |

This table is for illustrative purposes and may not be exhaustive.

While the precise mechanism of the Sonogashira coupling can be complex and challenging to study due to the transient nature of the intermediates, a generally accepted model involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgbyjus.com

The palladium cycle is believed to initiate with the oxidative addition of the haloquinoline to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgyoutube.com

The copper cycle runs concurrently. It is thought that the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. youtube.com This step is crucial as it activates the alkyne.

The key step connecting the two cycles is transmetalation , where the acetylide group is transferred from the copper acetylide to the palladium(II) complex. youtube.com This forms a palladium(II) acetylide complex and regenerates the copper(I) salt. byjus.com

Finally, reductive elimination from the palladium(II) acetylide complex yields the final product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org

It's important to note that copper-free Sonogashira variations have been developed to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling). wikipedia.org

Sonogashira Coupling of Halogenated Quinoline Precursors

Other Transition Metal-Mediated Approaches

While palladium catalysis dominates the field, other transition metals have shown promise in mediating the synthesis of quinoline derivatives. Copper-catalyzed reactions, for instance, are gaining attention. nih.govnih.gov A highly enantioselective copper-catalyzed alkynylation of quinolinium salts has been reported, employing a specific chiral ligand to achieve high yields and excellent enantioselectivity. nih.govresearchgate.net These methods often involve the activation of the quinoline ring, for example, by forming N-acyliminium ions, which can then undergo cross-coupling with various nucleophiles. rsc.org

Furthermore, transition metals like rhodium, ruthenium, and cobalt have been utilized in the synthesis of the broader quinoline scaffold through various C-H activation and annulation strategies. mdpi.com Iron-catalyzed and nickel-catalyzed reactions have also been explored for the synthesis of substituted quinolines. rsc.orgias.ac.in Although not all are direct ethynylation methods for the 5-position, they highlight the expanding toolkit of transition metal catalysis in quinoline chemistry. ias.ac.in

Precursor-Based Synthetic Routes

An alternative to direct ethynylation is the use of a quinoline precursor that already contains a protected form of the ethynyl group. This two-step approach involves the initial synthesis of a protected ethynylquinoline followed by a deprotection step.

Desilylation of Trimethylsilyl-Protected Ethynylquinolines

The trimethylsilyl (B98337) (TMS) group is a commonly used protecting group for terminal alkynes due to its stability and the relative ease of its removal. The synthesis of 5-((trimethylsilyl)ethynyl)quinoline (B1454955) can be achieved via a Sonogashira coupling of a 5-haloquinoline with (trimethylsilyl)acetylene. nih.gov

The subsequent desilylation step removes the TMS group to reveal the terminal alkyne. This can be accomplished under various conditions. Mild acidic conditions or the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are classic methods for cleaving the silicon-carbon bond. More recent methods have explored the use of reagents like cesium fluoride (CsF) for in situ desilylation during a one-pot Sonogashira reaction, which avoids the need to isolate the often volatile free alkyne. organic-chemistry.org Another selective method for cleaving acetylenic TMS groups uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can be advantageous when other silyl (B83357) ether protecting groups are present in the molecule. organic-chemistry.org A combination of copper sulfate (B86663) and sodium ascorbate (B8700270) has also been reported as a mild and efficient system for the deprotection of TMS alkynes. researchgate.net

Table 2: Reagents for Desilylation of Trimethylsilyl-Protected Alkynes

| Reagent(s) | Key Features | Reference |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Classic fluoride source for desilylation. | |

| Potassium Carbonate (K₂CO₃) | Base-mediated desilylation. | organic-chemistry.org |

| Cesium Fluoride (CsF) | Allows for in situ desilylation in one-pot reactions. | organic-chemistry.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Offers chemoselectivity, leaving bulkier silyl groups intact. | organic-chemistry.org |

| Copper Sulfate / Sodium Ascorbate | Mild and efficient deprotection system. | researchgate.net |

This table provides a selection of common deprotection reagents and is not exhaustive.

This precursor-based approach offers an alternative synthetic handle and can be particularly useful when the terminal alkyne is sensitive to the conditions of the initial coupling reaction.

Functionalization of Quinoline-N-Oxides

The synthesis of functionalized quinolines often utilizes quinoline-N-oxides as versatile intermediates. The N-oxide group enhances the reactivity of the heterocyclic ring and can act as a traceless directing group in metal-catalyzed C-H activation reactions, facilitating the introduction of various substituents. organic-chemistry.org This approach is particularly relevant for creating quinoline derivatives with alkyne-derived functionalities.

Transition-metal catalysis is a cornerstone of this strategy. For instance, Cp*Co(III)-catalyzed reactions have been developed for the site-selective C8-H olefination and oxyarylation of quinoline N-oxides with terminal alkynes. tandfonline.combeilstein-journals.org In these reactions, the N-O bond serves a dual purpose: it acts as a directing group and, in the case of oxyarylation, as an internal source of oxygen. beilstein-journals.org The selectivity between olefination and oxyarylation is influenced by both steric and electronic factors of the substrates. tandfonline.combeilstein-journals.org For quinoline N-oxides that are unsubstituted at the C2 position, olefination is the typical outcome, regardless of the alkyne used. tandfonline.com

Similarly, Cp*Rh(III) catalysts have been employed for the coupling of quinoline N-oxides with internal diarylalkynes, leading to 8-functionalized quinolines through a cascade involving remote C–H bond activation. rsc.org The general utility of this approach has been expanded to include various alkynes, enabling the synthesis of a diverse range of functionalized quinolines. mdpi.com While these methods primarily demonstrate the introduction of substituted vinyl or aryl groups at the C8 position, they establish the principle of using the N-oxide to direct alkyne coupling to the quinoline core.

Beyond the C8 position, the C2 position of quinoline-N-oxides is also readily functionalized. Metal-free protocols have been developed for the deoxygenative C2-heteroarylation, showcasing the high reactivity of this position. rsc.org The ability to selectively functionalize either the C2 or C8 position highlights the importance of catalyst and reaction condition selection in directing the outcome of these transformations. organic-chemistry.orgnih.gov

| Catalyst System | Alkyne Type | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| CpCo(III) | Terminal Alkynes | C8 | Olefination/Oxyarylation | tandfonline.com, beilstein-journals.org |

| CpRh(III) | Internal Diarylalkynes | C8 | Acylation | rsc.org |

| General Transition Metals | Various Alkynes | C8 | Alkylation | mdpi.com |

Multi-Component Reactions for Quinoline Scaffolds Incorporating Ethynyl Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as quinolines, in a single step from three or more starting materials. rsc.org Several MCRs have been adapted to incorporate alkyne functionalities directly into the quinoline scaffold.

A notable example is the Povarov reaction, a type of aza-Diels-Alder reaction, which can be performed as a three-component reaction between an aniline, an aldehyde, and an alkyne. beilstein-journals.orgwikipedia.org This method provides direct access to 2,4-disubstituted quinolines. tandfonline.com Molecular iodine has been used to catalyze a Povarov-type MCR, where an aniline, an aldehyde, and an alkyne react to form the quinoline product through a dihydroquinoline intermediate that is oxidized by the ambient atmosphere. mdpi.com Gold-catalyzed intermolecular [4+2] annulation of 2-aminoaryl carbonyl compounds with internal alkynes also yields polyfunctionalized quinolines. rsc.org

Another powerful MCR is the Ugi reaction. An isocyanide-based multicomponent reaction (IMCR), specifically an Ugi-azide process, has been developed for the one-pot synthesis of alkyne-3-tetrazolyl-tetrazolo[1,5-a]quinolines. mdpi.comresearchgate.net This reaction combines a 2-chloroquinoline-3-carbaldehyde, propargyl amine, an isocyanide, and azidotrimethylsilane, demonstrating the direct incorporation of a propargyl group (a protected ethynyl equivalent) into a complex quinoline-fused system. researchgate.net

These MCR approaches offer significant advantages in terms of atom economy and step efficiency, providing rapid access to diverse quinoline derivatives that feature an ethynyl or a related alkyne moiety. rsc.org

| Reaction Name/Type | Components | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Povarov-type Reaction | Aniline, Aldehyde, Alkyne | I2 | Direct formation of 2,4-disubstituted quinolines | mdpi.com |

| Povarov-type Reaction | Aromatic Amine, Aldehyde, Alkyne | MOF-5 | Synthesis of 2,4-disubstituted quinolines | tandfonline.com |

| Gold-catalyzed [4+2] Annulation | 2-Aminoaryl Ketone, Alkyne | PPh3AuCl/AgOTf | Yields polyfunctionalized quinolines | rsc.org |

| Ugi-Azide Reaction | 2-Chloroquinoline-3-carbaldehyde, Propargyl Amine, Isocyanide, Azide (B81097) | One-pot, eco-friendly conditions | Direct incorporation of a propargyl group | mdpi.com, researchgate.net |

Chemo- and Regioselectivity in Synthetic Pathways

Chemo- and regioselectivity are paramount in the synthesis of specifically substituted quinolines like this compound. The ability to control where a functional group is introduced onto the quinoline ring is crucial for defining the final product's identity and properties.

A direct and highly regiocontrolled method for preparing n-ethynylquinolines (where n=2, 4, or 8) involves the palladium-catalyzed Sonogashira heterocoupling reaction. This reaction pairs an n-chloroquinoline with a protected alkyne, such as 2-methyl-3-butyn-2-ol, followed by deprotection. mdpi.comjsynthchem.com The position of the ethynyl group on the final product is exclusively determined by the position of the chlorine atom on the starting quinoline, making it a regiospecific pathway. mdpi.comjsynthchem.com

In reactions involving the functionalization of the quinoline ring itself, regioselectivity is often dictated by the catalyst and the electronic nature of the substrate. As discussed previously, the functionalization of quinoline-N-oxides can be directed to either the C2 or C8 position based on the chosen catalytic system. nih.gov This selectivity allows for controlled synthesis of different constitutional isomers from the same starting material.

Furthermore, in cyclization reactions that form fused ring systems with an existing ethynylquinoline, regioselectivity plays a key role. For example, the Cu(I)-catalyzed intramolecular annulation of o-ethynylquinoline derivatives with nucleophiles like alcohols proceeds with high regioselectivity, favoring a 5-exo-dig cyclization pathway to produce furo/pyrrolo-annulated quinolines. researchgate.net This selectivity prevents the formation of alternative 6-endo-dig cyclization products. mdpi.com Such control is essential for building complex molecular architectures based on the ethynylquinoline scaffold.

| Synthetic Approach | Key Substrates/Conditions | Selective Outcome | Rationale | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | n-Chloroquinoline + Alkyne | n-Ethynylquinoline (n=2, 4, 8) | Position is predetermined by the starting haloquinoline. | mdpi.com, jsynthchem.com |

| C-H Functionalization | Quinoline-N-Oxide + Alkyne + Catalyst | C8 or C2 functionalization | Selectivity is controlled by the choice of transition metal catalyst. | nih.gov |

| Intramolecular Annulation | o-Ethynylquinoline-3-carbaldehyde + Alcohol | 5-exo-dig cyclization | The reaction pathway regioselectively favors the formation of a five-membered ring. | researchgate.net |

Computational Chemistry and Theoretical Characterization of 5 Ethynylquinoline

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. southampton.ac.uk DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine a wide range of electronic properties.

For quinoline (B57606) derivatives, DFT calculations are frequently employed to understand structure and electronic behavior. For instance, studies on related systems have utilized hybrid functionals like PBE0 and B3LYP with basis sets such as 6-31G* to perform geometry optimizations and establish that the calculated structures are true minima by confirming the absence of imaginary frequencies. rsc.org Modern DFT studies often incorporate dispersion corrections, such as Grimme's D3 method, which are crucial for accurately describing non-covalent interactions and obtaining reliable energies. google.com In the study of complex systems, such as a zinc complex incorporating 5-quinolylethynyl groups, DFT has been used to estimate Highest Occupied Molecular Orbital (HOMO) energy levels, which are lowered by the electron-poor nature of the quinolyl groups. acs.orgnih.govresearchgate.net

Table 1: Common DFT Functionals and Basis Sets Used for Quinoline Derivatives

| Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | PBE0 | 6-31G* | Geometry Optimization, Frequency Calculation | rsc.org |

| DFT | B3LYP | 6-31G* | NQR Parameter Calculation, QM/MM | southampton.ac.uknih.gov |

| DFT | BP86 | 6-31G* | QM/MM-PBSA | southampton.ac.uk |

This table is generated based on methods applied to quinoline derivatives and general recommendations in the literature.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For quinoline-containing compounds, ab initio calculations have been used to investigate relationships between charge distribution and biological interactions. One study used ab initio methods at the B3LYP/6-31G* level of theory to calculate Nuclear Quadrupole Resonance (NQR) parameters, concluding that the π-electron density on the quinoline nitrogen atom is a key factor in its ability to interact with haematin. nih.gov In another example, high-level ab initio calculations (G3(MP2,CC)//B3LYP) were performed to map the potential energy surfaces for reactions forming N-containing polycyclic aromatic compounds, including the isomer 4-ethynylquinoline (B1315246). These studies demonstrate the power of ab initio methods to elucidate detailed electronic effects and reaction energetics. nih.gov

Density Functional Theory (DFT) for Molecular and Electronic Properties

Reactivity Prediction and Pathway Elucidation

Computational methods are invaluable for predicting how a molecule will react and for mapping out the energetic landscape of a chemical transformation.

Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. reddit.com Computational chemists use methods like Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) to locate these saddle points on the potential energy surface. numberanalytics.com A key step in confirming a transition state is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

While specific transition state calculations for reactions involving 5-ethynylquinoline are not detailed in the provided context, the methodologies are well-established. For example, DFT methods (TPSS/def2-TZVP) have been used to model the transition states in 5-exo cyclization reactions to elucidate the reaction mechanism and stereoselectivity. e3s-conferences.org Calculations can provide activation energies that determine reaction rates. numberanalytics.com Some reactions may be barrierless; for instance, quantum chemical calculations revealed a barrierless mechanism for the formation of 4-ethynylquinoline from the reaction of 2-methyleneaminobenzonitrile with the ethynyl (B1212043) radical (C2H). The development of machine learning models, such as Δ2-learning, is also emerging as a strategy to accelerate the prediction of high-level activation energies from low-level calculations. rsc.org

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. mit.edu The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

In complexes containing the this compound moiety, the electron-poor nature of the quinolyl group has been shown to lower the HOMO energy levels. acs.orgnih.govresearchgate.net Analysis of the frontier orbital profiles of quinolinium-substituted molecules has also been performed to understand their electronic properties. rsc.org The interaction of unhybridized p-orbitals in the ethynyl group and the quinoline ring system creates an extended π-system, which can be analyzed using MO theory to understand its bonding and reactivity in processes like cycloadditions and polymerizations. vulcanchem.comlibretexts.org

Transition State Characterization and Reaction Barrier Calculations

Intermolecular Interactions and Binding Affinity Studies

The non-covalent interactions that this compound engages in are crucial for its role in supramolecular chemistry and materials science. Computational methods can quantify these weak interactions, which include hydrogen bonding and π–π stacking.

A detailed computational analysis was performed on a zinc(II) complex of di(5-quinolylethynyl)-tetraphenylazadipyrromethene, revealing key intermolecular interactions. The study identified unconventional C–H···N hydrogen bonds between the nitrogen atom of one quinolyl group and an α-hydrogen of a neighboring quinolyl group, with an N···C distance of 3.71 Å. acs.orgnih.gov The analysis calculated the intermolecular interaction energy between two quinolyl groups to be -4.1 kcal/mol. acs.orgnih.gov This research also noted parallel-displaced π–π interactions between phenyl groups. acs.org Such insights point to strategies for designing molecular semiconductors with stronger intermolecular interactions. researchgate.net The ethynyl group itself is a known hydrogen bond donor, capable of forming ≡C–H···N interactions, which has been observed in the crystal structure of the related 8-ethynylquinoline. acs.org

Data is from a study on a Zinc(II) complex containing di(5-quinolylethynyl)-tetraphenylazadipyrromethene.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Ethynylquinoline |

| 8-Ethynylquinoline |

| 5-Bromoquinoline (B189535) |

| Quinolinium-substituted benzenes |

| Zinc(II) complex of di(5-quinolylethynyl)-tetraphenylazadipyrromethene |

| 2-Methyleneaminobenzonitrile |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and bonds, MD provides a detailed picture of the conformational landscape of a molecule, revealing its preferred shapes and the transitions between them. nih.govcresset-group.com This is particularly valuable for understanding how molecules like this compound and its derivatives might adapt their conformation to fit into the binding site of a protein or other biological target. nih.gov

Principal Component Analysis (PCA) is often used in conjunction with MD simulations to simplify the complex trajectory data and identify the most significant collective motions within the molecule. nih.gov This approach helps to visualize large-scale conformational changes, such as the bending or twisting of the molecular structure, which can be crucial for its function. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to Conformational Analysis |

| Force Field | A set of empirical energy functions that describe the potential energy of a system of atoms. | Determines the accuracy of the calculated forces and, consequently, the reliability of the simulated molecular motions and conformations. cresset-group.com |

| Solvent Model | Representation of the solvent (e.g., water) in the simulation. | Explicit solvent models provide a more realistic environment and can reveal the role of solvent in stabilizing specific conformations. cresset-group.com |

| Simulation Time | The duration of the simulated molecular trajectory. | Longer simulation times increase the probability of observing rare conformational transitions and achieving a thorough sampling of the conformational space. mdpi.com |

| Temperature & Pressure | Thermodynamic conditions of the simulation. | These parameters are controlled to mimic physiological or experimental conditions, ensuring the relevance of the observed conformations. nih.gov |

Docking Studies for Ligand-Target Interactions (Mechanistic, not therapeutic)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein). jddtonline.infopensoft.net This method is crucial for understanding the mechanistic basis of ligand-target interactions at a molecular level. jddtonline.info Docking algorithms explore various possible binding poses and use a scoring function to estimate the binding affinity for each pose. mdpi.com

For quinoline derivatives, docking studies can elucidate how the molecule fits into a binding pocket and which specific interactions stabilize the complex. uantwerpen.be These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com The ethynyl group of this compound, for example, can participate in various non-covalent interactions, and its specific placement within a binding site can be predicted through docking.

The process typically involves preparing the 3D structures of both the ligand and the receptor. jddtonline.info The docking software then systematically samples different orientations and conformations of the ligand within the receptor's binding site. mdpi.com The results provide insights into the key residues of the protein that are involved in the interaction, which can be crucial for understanding the mechanism of action. pensoft.net It is important to note that while docking is a powerful tool for predicting binding modes, its accuracy in predicting binding affinities can be limited. mdpi.com

Table 2: Common Interactions Analyzed in Docking Studies

| Interaction Type | Description | Potential Role of this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. |

| π-π Stacking | Non-covalent interactions between aromatic rings. | The quinoline ring system can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's binding site. acs.org |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic quinoline core contributes to the molecule's hydrophobicity, favoring interactions with nonpolar pockets in the receptor. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall binding affinity by allowing for close packing of the ligand within the binding site. mdpi.com |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are widely used to predict and interpret the spectroscopic properties of molecules. ru.nl Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable information about the electronic and vibrational characteristics of compounds like this compound. nih.govacs.org

DFT calculations can be used to optimize the molecular geometry and predict various spectroscopic data, including Infrared (IR) and Raman vibrational frequencies, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net By comparing the theoretically predicted spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of the electronic distribution and bonding within the molecule. nih.gov For instance, the calculated vibrational frequencies can be assigned to specific stretching and bending modes of the ethynyl and quinoline groups. researchgate.net

TD-DFT is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.org It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. acs.org These calculations can help to understand the nature of electronic transitions, such as π→π* transitions within the conjugated system of this compound. acs.org The results of these theoretical predictions can be correlated with experimental spectroscopic measurements to provide a comprehensive characterization of the molecule's electronic properties. researchgate.net

Table 3: Predicted Spectroscopic Data for Quinoline Derivatives from Theoretical Models

| Spectroscopic Technique | Predicted Properties | Theoretical Method |

| UV-Vis Spectroscopy | Absorption maxima (λmax), electronic transitions | Time-Dependent Density Functional Theory (TD-DFT) acs.org |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Density Functional Theory (DFT) researchgate.net |

| Raman Spectroscopy | Raman shifts and intensities | Density Functional Theory (DFT) researchgate.net |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C) | Density Functional Theory (DFT) with GIAO method researchgate.net |

Applications of 5 Ethynylquinoline in Chemical Research

Chemical Biology Probes and Tools

5-Ethynylquinoline has emerged as a valuable and versatile building block in the field of chemical biology, primarily due to the reactivity of its terminal alkyne group. This functional group allows for its participation in a variety of chemical transformations, most notably bioorthogonal "click" chemistry reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for studying biological systems without interfering with native processes. researchgate.netnih.gov The applications of this compound and its derivatives span from the labeling and visualization of biomolecules to the elucidation of complex biochemical pathways.

Bioorthogonal Tagging Strategies (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The terminal alkyne of this compound is a key functional group for its use in bioorthogonal tagging, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent example. organic-chemistry.org This "click chemistry" reaction enables the covalent ligation of the ethynyl-tagged molecule to another molecule bearing an azide (B81097) group. wikipedia.org The reaction is highly specific, rapid, and can be performed under mild, aqueous conditions, making it suitable for use in complex biological environments. organic-chemistry.org

The CuAAC reaction involves the use of a copper(I) catalyst, which can be generated in situ from copper(II) salts by a reducing agent like sodium ascorbate (B8700270). organic-chemistry.org This reaction results in the formation of a stable triazole ring, covalently linking the this compound probe to its target. researchgate.netnih.gov This strategy has been widely adopted for the modification of various biomolecules, including peptides, nucleic acids, and glycans. jk-sci.comwikipedia.org The high efficiency and orthogonality of the CuAAC reaction allow for the selective labeling of targets within a complex mixture of other molecules, a crucial requirement for biological studies. researchgate.netnih.gov

A key advantage of using this compound in this context is the ability to introduce a quinoline (B57606) moiety into the target biomolecule. The quinoline ring system possesses inherent properties, such as fluorescence, that can be exploited for detection and imaging. crimsonpublishers.com

Fluorescent Probes for Biological System Interrogation

The intrinsic fluorescence of the quinoline scaffold makes this compound a valuable component in the design of fluorescent probes for biological imaging. crimsonpublishers.comnih.gov Quinoline derivatives are known to exhibit interesting photophysical properties, and the introduction of an ethynyl (B1212043) group provides a reactive handle for conjugation to biomolecules or other molecular frameworks. crimsonpublishers.com These probes are instrumental in visualizing and tracking biological processes in real-time within living cells and organisms. nih.gov

The fluorescence properties of quinoline-based probes, such as their emission wavelength and quantum yield, can be modulated by altering the substitution pattern on the quinoline ring. mdpi.commdpi.com This tunability allows for the development of probes with specific spectral characteristics suitable for various imaging applications, including multicolor imaging and fluorescence resonance energy transfer (FRET) assays. beilstein-journals.orgmdpi.com FRET-based probes, for instance, can be designed to report on specific molecular interactions or conformational changes in proteins. beilstein-journals.org

Furthermore, the development of near-infrared (NIR) fluorescent probes is of particular interest for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light. mdpi.comimrpress.com While not directly a this compound, the principles of designing NIR probes often involve extending the conjugation of aromatic systems, a strategy where the quinoline moiety can play a significant role.

Activity-Based Proteomics Probes and Functional Profiling

Activity-based proteomics (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex proteomes. nih.gov These activity-based probes (ABPs) typically consist of a reactive group that covalently modifies the active site of a specific enzyme or enzyme class, a linker, and a reporter tag for detection and identification. The ethynyl group of this compound can serve as a versatile reporter tag, enabling the subsequent attachment of a fluorescent dye or biotin (B1667282) via click chemistry for visualization or enrichment.

The general workflow for ABPP using a this compound-containing probe involves:

Labeling: The probe is introduced to a cell lysate or even living cells, where it selectively reacts with its target enzymes.

Ligation: The ethynyl-tagged proteins are then ligated to an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) using the CuAAC reaction.

Analysis: The labeled proteins can be visualized by in-gel fluorescence scanning or enriched using streptavidin beads for subsequent identification by mass spectrometry.

This approach allows for the profiling of enzyme activities under different physiological or pathological conditions, providing insights into cellular signaling pathways and disease mechanisms. The use of bioorthogonal click chemistry with probes like this compound has significantly expanded the scope and applicability of ABPP, enabling in vivo labeling and more complex experimental designs. nih.gov

Nucleic Acid Labeling and Functionalization (e.g., DNA synthesis monitoring)

The ethynyl group of this compound can be incorporated into nucleosides, such as in 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyl-2'-deoxycytidine (B116413) (5-EdC), to serve as a powerful tool for labeling and monitoring newly synthesized DNA. jenabioscience.comnih.govstressmarq.com These modified nucleosides are analogs of thymidine (B127349) and are readily incorporated into replicating DNA by cellular polymerases. baseclick.eujenabioscience.com

Once incorporated, the ethynyl-functionalized DNA can be detected with high sensitivity and specificity through a CuAAC reaction with a fluorescently labeled azide. nih.govjenabioscience.com This "click" reaction offers significant advantages over traditional methods like BrdU incorporation, as it does not require harsh DNA denaturation steps, thus better preserving the cellular architecture and antigenicity for multiplexing with other antibody-based staining methods. stressmarq.com

Table of Ethynyl-Modified Nucleosides for DNA/RNA Labeling

| Compound Name | Abbreviation | Application | Reference(s) |

|---|---|---|---|

| 5-Ethynyl-2'-deoxyuridine | EdU | Monitoring DNA synthesis and cell proliferation | nih.gov, stressmarq.com, jenabioscience.com |

| 5-Ethynyl-2'-deoxycytidine | 5-EdC | Measuring de novo DNA synthesis | jenabioscience.com |

| 5-Ethynyluridine (B57126) | EU | Labeling nascent RNA | biorxiv.org |

This technique has been widely applied to study cell proliferation, DNA repair, and other processes involving DNA synthesis in various biological systems. baseclick.eunih.gov Similarly, ethynyl-modified ribonucleosides, like 5-ethynyluridine (EU), have been developed for labeling newly transcribed RNA, although some studies suggest potential incorporation into DNA as well, necessitating careful experimental design and controls. biorxiv.org

Elucidation of Molecular Interactions and Biochemical Pathways (in vitro focus)

In vitro studies are fundamental to understanding the intricate molecular interactions that govern biochemical pathways. This compound and its derivatives can be employed as chemical tools in these investigations. By incorporating the ethynylquinoline moiety into a molecule of interest, such as a potential enzyme inhibitor or a ligand for a receptor, researchers can utilize the alkyne as a handle for subsequent modifications or for tracking the molecule's interactions.

For instance, a this compound-labeled ligand can be used in pull-down assays. After incubation with a cell lysate, the ligand-protein complexes can be captured on a solid support functionalized with an azide via a click reaction. The captured proteins can then be identified by mass spectrometry, revealing the cellular targets of the ligand.

Furthermore, spectroscopic techniques like Fourier-transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy can be used to study the molecular interactions between drugs and other molecules in vitro. scirp.org While not directly involving this compound, these methods exemplify the types of in vitro analyses where a labeled compound could provide valuable insights. Techniques like bioluminescence resonance energy transfer (BRET) are also powerful for studying protein-protein interactions in vitro and in vivo. nih.gov The ability to specifically label proteins with probes derived from this compound could facilitate such studies. The quality of the protein and ligand samples is crucial for obtaining accurate and interpretable results in these in vitro assays. nih.gov

Materials Science Applications

The unique electronic and structural properties of the quinoline ring system, combined with the reactive versatility of the ethynyl group, make this compound a valuable building block in materials science. smolecule.com Its applications in this field are diverse, ranging from the synthesis of functional polymers to the development of novel chromogenic and luminescent materials.

The ethynyl group can participate in various polymerization reactions, including oxidative coupling to form conjugated polymers with interesting electronic and optical properties. smolecule.com These materials have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic semiconductors. smolecule.com The nitrogen atom in the quinoline ring can also act as a ligand for metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) with tailored catalytic or sensing properties.

Furthermore, the fluorescent nature of the quinoline moiety is being explored for the development of "smart" materials that respond to external stimuli. chromogene-polymere.de These chromogenic polymers can change their color or fluorescence in response to changes in temperature, pH, or the presence of specific ions or molecules. chromogene-polymere.de Such materials have potential applications in sensing, imaging, and as components in various technological devices. The development of bio-based and biodegradable polymers is also a significant area of research, with a focus on creating sustainable materials from renewable resources. ulisboa.pteuropa.euturcomat.orgncsu.edu While not a primary focus of current research on this compound, its properties could potentially be integrated into such next-generation materials.

Organic Electronic Materials and Devices (e.g., Organic Semiconductors, LEDs)

The rigid, planar structure and π-conjugated system of the quinoline moiety make this compound and its derivatives promising candidates for organic electronic materials. Organic semiconductors are foundational to devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where their performance is dictated by the efficiency of charge transport and their energy levels (HOMO/LUMO). rsc.orgossila.comwikipedia.org

Research has shown that incorporating quinoline units into larger conjugated systems can produce materials with desirable electronic properties. For instance, a derivative, 8-(t-butyloxycarbonyloxy)-5-ethynylquinoline, has been used in the synthesis of conjugated polymers designed for optoelectronic applications. urfu.ru The ethynyl group provides a strategic point for extending the π-conjugation through coupling reactions, which is a key strategy for tuning the bandgap and light-emitting characteristics of the material. urfu.ru Similarly, substituted ethynylquinolines, such as 5-Chloro-8-ethynylquinoline, have been identified as suitable for flexible OLED applications due to their electronic properties and ability to form stable thin films. vulcanchem.com The quinoline core itself is a known component in fluorescent materials and can be incorporated into the emissive or electron-transporting layers of OLEDs. dergipark.org.trmdpi.com

Table 1: Properties of Representative Quinoline-Based Organic Electronic Materials

| Compound/Polymer Class | Key Feature | Potential Application | Research Finding |

|---|---|---|---|

| Poly(aryleneethynylene)s with quinoline units | Extended π-conjugation via ethynyl linkages | Organic Semiconductors, OLEDs | The incorporation of the quinoline heterocycle influences the HOMO/LUMO energy levels, which is critical for charge injection and transport. urfu.ru |

| 5-Chloro-8-ethynylquinoline | Good film-forming properties | Flexible OLEDs | The molecule's structure is conducive to creating materials for flexible electronic devices. vulcanchem.com |

Polymer Functionalization and Conjugate Materials Synthesis

The terminal alkyne of this compound is an ideal functional group for modern polymer chemistry, enabling both the creation of novel polymer backbones and the post-polymerization modification of existing ones.